molecular formula C9H10F2N2OS B11877969 7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol

7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol

Cat. No.: B11877969
M. Wt: 232.25 g/mol
InChI Key: BFLPKFDVPPDYNR-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group, a mercapto group, and a tetrahydroquinazolinol core, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method involves the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base. The reaction conditions often include mild temperatures and the use of solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve scalable difluoromethylation processes that utilize metal-based catalysts to enhance the efficiency and yield of the reaction. These methods are designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinol derivatives, and various substituted analogs. These products can be further utilized in different applications, enhancing the versatility of the compound .

Scientific Research Applications

7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The mercapto group can undergo redox reactions, further modulating the compound’s biological effects. These interactions can lead to changes in cellular pathways, making the compound a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol is unique due to its combination of a difluoromethyl group, a mercapto group, and a tetrahydroquinazolinol core. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C9H10F2N2OS

Molecular Weight

232.25 g/mol

IUPAC Name

7-(difluoromethyl)-5-hydroxy-5,6,7,8-tetrahydro-1H-quinazoline-2-thione

InChI

InChI=1S/C9H10F2N2OS/c10-8(11)4-1-6-5(7(14)2-4)3-12-9(15)13-6/h3-4,7-8,14H,1-2H2,(H,12,13,15)

InChI Key

BFLPKFDVPPDYNR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C(C1O)C=NC(=S)N2)C(F)F

Origin of Product

United States

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